molecular formula C16H23N3O3 B1279794 tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate CAS No. 478798-20-8

tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate

Cat. No. B1279794
M. Wt: 305.37 g/mol
InChI Key: OOSDQQQVRDJXHJ-UHFFFAOYSA-N
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Description

The compound tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological relevance. Piperazine derivatives are often used as intermediates in the synthesis of various biologically active compounds, including pharmaceuticals 10.

Synthesis Analysis

The synthesis of tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate and related compounds typically involves multi-step organic reactions. For instance, tert-butyl N-hydroxycarbamate can be prepared from aldehydes in a methanol-water mixture using sodium benzenesulfinate and formic acid . Other methods include condensation reactions , nucleophilic substitution reactions , and amination processes . The synthesis routes are optimized to improve yields and to ensure the purity of the final product .

Molecular Structure Analysis

The molecular structure of tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate derivatives has been elucidated using X-ray crystallography. These compounds typically crystallize in the monoclinic space group with varying unit cell parameters 10. The piperazine ring often adopts a chair conformation, and the molecules may exhibit different dihedral angles between aromatic rings, indicating flexibility in their structure .

Chemical Reactions Analysis

Piperazine derivatives like tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate undergo various chemical transformations, which are crucial for their application as building blocks in organic synthesis. These transformations include reactions with organometallics to give N-(Boc)hydroxylamines , condensation with carbamimide , and nucleophilic substitution . These reactions are carefully studied to understand their mechanisms and to optimize the conditions for desired outcomes.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate derivatives are characterized using spectroscopic methods such as LCMS, NMR (both 1H and 13C), and IR 10. These studies provide insights into the electronic structure, molecular electrostatic potential, and frontier molecular orbitals, which are important for understanding the stability and reactivity of the molecules . Additionally, the compounds' crystal structures reveal intermolecular interactions that contribute to their solid-state architecture 10.

Scientific Research Applications

  • Synthesis of Novel Organic Compounds

    • Field : Organic Chemistry
    • Application : Piperazine and N-Boc piperazine derivatives, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
  • PROTAC Development

    • Field : Medicinal Chemistry
    • Application : tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate, a 4-aryl piperidine, is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of this application were not provided in the source .

properties

IUPAC Name

tert-butyl N-[4-(piperazine-1-carbonyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)18-13-6-4-12(5-7-13)14(20)19-10-8-17-9-11-19/h4-7,17H,8-11H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSDQQQVRDJXHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474224
Record name tert-Butyl [4-(piperazine-1-carbonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-(piperazine-1-carbonyl)phenyl)carbamate

CAS RN

478798-20-8
Record name tert-Butyl [4-(piperazine-1-carbonyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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